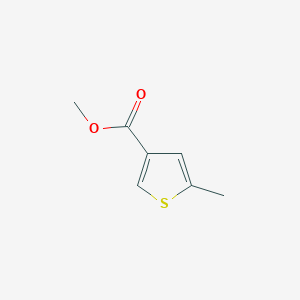

Methyl 5-methylthiophene-3-carboxylate

説明

Methyl 5-methylthiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. A highly selective method for substituting the 5-position of 3-methylthiophene involves directed lithiation using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which yields high yields of 2,4-disubstituted thiophenes . Another approach for synthesizing polythiophenes with a carbonyl group directly attached to the ring utilizes the Ullmann reaction with copper powder in DMF . Additionally, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases and noncryogenic conditions, providing operational simplicity .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often studied using various spectroscopic methods. For instance, polythiophenes with electron-withdrawing ester groups have been characterized using IR, 1H and 13C NMR, and UV-vis spectroscopy . The crystal structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The Chan-Lam cross-coupling is a practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate, tolerating a broad range of functional groups . The chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives leads to 5-substituted compounds, which can further react with active hydrogen-containing compounds . Nitration of methyl-3-hydroxythiophene-2-carboxylate yields products that can undergo O to N acyl migrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Polythiophenes with β-carboxylate side chains exhibit red-shifted maximum absorption wavelengths in solution due to the electron-accepting nature of the carboxylate group . The introduction of substituents can also affect the photovoltaic performance of polythiophenes, as seen in the higher open-circuit voltages of solar cells using these materials . The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes have been experimentally and computationally investigated, revealing the presence of an intramolecular charge-transfer state upon light absorption .

科学的研究の応用

-

Pharmaceutical Research

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

-

Industrial Chemistry and Material Science

-

Fabrication of Electronic Devices

-

Agrochemical Products

-

Therapeutic Importance

- Thiophene nucleus containing compounds show various activities. For example, 1- [1- (2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . The maleate salt of 1- (2,5-dimethylthiophen-3-yl)-3- (5-methyl-1 H -imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s disease .

-

Synthetic Chemistry

-

Bacterial Biotransformation

-

Herbicide Production

-

Synthetic Chemistry

特性

IUPAC Name |

methyl 5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLFSAWVFGCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405180 | |

| Record name | methyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylthiophene-3-carboxylate | |

CAS RN |

88770-18-7 | |

| Record name | methyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)